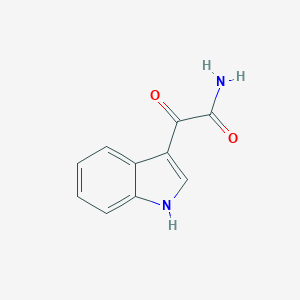

Indole-3-glyoxylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-10(14)9(13)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMLDBKLOPNOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204057 | |

| Record name | Indole-3-glyoxylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5548-10-7 | |

| Record name | 3-Indoleglyoxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005548107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-3-glyoxylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-3-glyoxylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-INDOLEGLYOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXX3TD5OZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Indole-3-glyoxylamide Scaffold: Core Properties and Therapeutic Applications

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These are termed "privileged structures," a concept that describes scaffolds capable of binding to multiple, distinct biological targets through strategic modification.[1][2][3] The Indole-3-glyoxylamide (IGA) scaffold has firmly established itself within this elite class.[1][2] Combining the biologically ubiquitous indole nucleus with the versatile glyoxylamide linker, this scaffold provides a template ripe for structural diversification, enabling the development of molecules with a vast range of pharmacological activities.[1][3]

The indole ring is a common feature in numerous natural products and biomolecules, including the amino acid tryptophan and the neurotransmitter serotonin, validating its biological relevance.[1] When fused to a glyoxylamide side chain at the C3 position, the resulting IGA core becomes a powerful tool for medicinal chemists.[4] Derivatives of this scaffold have demonstrated potent activities as anticancer, antiprion, antiviral, and neuroprotective agents, with some compounds advancing into clinical evaluation.[4][5][6] This guide provides a technical deep-dive into the core properties of the IGA scaffold, from its fundamental physicochemical characteristics and synthesis to its application in targeting complex disease mechanisms, such as the allosteric modulation of the VCP/p97 ATPase.

Section 1: Core Structural and Physicochemical Properties

The therapeutic versatility of the IGA scaffold is rooted in its distinct structural components and the resulting physicochemical properties. Understanding these foundational elements is critical for designing potent and selective modulators.

The Indole Nucleus: A Versatile Anchor

The indole core is more than a simple aromatic anchor; its electronic and structural features are key to its function. The nitrogen lone pair participates in the aromatic system, while the N-H proton remains slightly acidic (pKa ≈ 17), serving as a crucial hydrogen-bond donor for anchoring the molecule within target protein binding sites.[1][7] This interaction is often a determining factor for biological activity.[1] The bicyclic, planar nature of the indole ring facilitates favorable π-stacking interactions with aromatic residues in target proteins.

The Glyoxylamide Linker: A Flexible Interaction Hub

The glyoxylamide linker (-C(=O)C(=O)N-) is the scaffold's primary interaction and diversification hub. Its two carbonyl groups act as potent hydrogen-bond acceptors, while the amide N-H can serve as a hydrogen-bond donor.[1] The torsional flexibility around the C-C and C-N bonds allows the amide substituent to adopt various spatial orientations, enabling a precise fit into diverse binding pockets. This conformational adaptability is crucial for achieving high affinity and selectivity for different biological targets.[2]

Physicochemical Profile

The parent IGA scaffold possesses a moderate molecular weight and can be systematically modified to tune its physicochemical properties, such as solubility and lipophilicity, which are critical for optimizing pharmacokinetic profiles. For instance, replacing aromatic groups with saturated rings or introducing polar functionalities can significantly improve aqueous solubility.[8] Conversely, adding lipophilic substituents can enhance membrane permeability.

| Property | Value (Parent Scaffold) | Source |

| Chemical Formula | C₁₀H₈N₂O₂ | [4] |

| Molecular Weight | 188.18 g/mol | [4][9] |

| Appearance | Yellow Powder | [4] |

| General Solubility | Soluble in DMSO, Acetone, Chloroform, Ethyl Acetate | [4] |

| XLogP3 | 1.2 | [9] |

| H-Bond Donors | 2 | [9] |

| H-Bond Acceptors | 3 | [9] |

Below is a diagram illustrating the fundamental structure of the Indole-3-glyoxylamide scaffold, highlighting its key functional components.

Caption: A one-pot, two-step synthesis workflow for IGA derivatives.

Section 3: Biological Activity and Therapeutic Mechanisms

The IGA scaffold has been successfully exploited to generate inhibitors for a wide array of biological targets, leading to diverse therapeutic applications.

Overview of Bioactivities

IGA derivatives have been reported to possess a remarkable spectrum of biological activities, including:

-

Anticancer Activity: Primarily through the inhibition of tubulin polymerization. The compound Indibulin (D-24851) is a notable example that binds to the colchicine site on tubulin, disrupting microtubule dynamics and arresting cells in the G2/M phase. [4][6][10]* Antiprion Activity: Certain IGA compounds have shown potent, submicromolar activity in cell-based models of prion disease, representing a promising avenue for treating these fatal neurodegenerative disorders. [4][11]* Antiviral and Anti-HIV Activity: The scaffold has been investigated for its potential to inhibit viral replication. [4][6]* Neuroprotection and Sedative-Hypnotic Effects: By modulating targets like the benzodiazepine receptor, IGA derivatives have been developed as agents for the central nervous system. [1][2]

Deep Dive: Allosteric Inhibition of VCP/p97 ATPase

A compelling and sophisticated application of indole-based scaffolds is the allosteric inhibition of the AAA (ATPase Associated with diverse cellular Activities) ATPase VCP/p97. VCP is a master regulator of protein homeostasis, involved in processes like the unfolded protein response (UPR) and endoplasmic reticulum-associated degradation (ERAD). Its dysregulation is implicated in cancer, making it a high-value oncology target. [12][13] Unlike competitive inhibitors that bind to the active ATP pocket, certain indole amide inhibitors bind to a novel, allosteric site. [12][14]This site is located in a cleft between the D1 and D2 ATPase domains of adjacent protomers within the VCP hexamer. [13]The binding of an allosteric inhibitor like NMS-873 (a closely related indole acetamide) locks the enzyme in a conformation that increases its affinity for nucleotides but prevents the conformational changes necessary for ATP hydrolysis and inter-subunit communication. [13]This functional paralysis of VCP leads to the accumulation of ubiquitinated proteins, activation of the UPR, disruption of autophagy, and ultimately, cancer cell death. [13]This mechanism provides a powerful example of how the IGA scaffold can be adapted to achieve highly specific and potent inhibition through non-traditional binding modes.

Caption: Allosteric inhibition of the VCP/p97 ATPase by an indole-based modulator.

Section 4: Experimental Protocols

To provide practical context, this section details validated, step-by-step methodologies for the synthesis of a representative IGA derivative and its subsequent evaluation in a relevant biochemical assay.

Protocol: Synthesis of a Representative N-(4-pyridyl)-Indole-3-glyoxylamide

This protocol describes the synthesis of an analogue similar to the core of the anticancer agent Indibulin.

Objective: To synthesize N-(pyridin-4-yl)-2-(1H-indol-3-yl)-2-oxoacetamide.

Materials:

-

Indole (1.0 eq)

-

Oxalyl chloride (1.2 eq)

-

4-Aminopyridine (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (TEA, 2.5 eq)

-

Argon gas supply

-

Standard glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Methodology:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an argon atmosphere.

-

Indole Solution: Dissolve indole (1.0 eq) in anhydrous THF inside the flask. Cool the solution to 0 °C using an ice bath. Causality: Cooling prevents side reactions from the highly reactive oxalyl chloride.

-

Acylation: Add oxalyl chloride (1.2 eq) dropwise to the stirred indole solution over 15 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 45-60 minutes. The formation of the yellow indol-3-ylglyoxylyl chloride intermediate should be observed. Causality: The excess oxalyl chloride ensures complete conversion of the indole starting material.

-

Amine Addition: In a separate flask, dissolve 4-aminopyridine (1.1 eq) and triethylamine (2.5 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at room temperature. Causality: Triethylamine acts as a base to neutralize the HCl gas produced during both the acylation and amidation steps, driving the reaction to completion.

-

Reaction Completion: Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the mixture by slowly adding saturated sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is purified via column chromatography on silica gel or by preparative reversed-phase HPLC to yield the pure N-(pyridin-4-yl)-2-(1H-indol-3-yl)-2-oxoacetamide. [5]

Protocol: In Vitro VCP/p97 ATPase Inhibition Assay (ADP-Glo™)

This protocol outlines a method to determine the IC₅₀ of a synthesized IGA compound against recombinant human VCP/p97.

Objective: To quantify the inhibitory potency of an IGA derivative on VCP/p97 ATPase activity.

Materials:

-

Recombinant human VCP/p97 enzyme

-

ATP (Adenosine Triphosphate)

-

Test IGA compound dissolved in DMSO

-

Assay Buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Methodology:

-

Compound Plating: Prepare serial dilutions of the test IGA compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.

-

Enzyme Addition: Prepare a solution of recombinant VCP/p97 (e.g., 20 nM final concentration) in assay buffer. [12]Add this solution to all wells except the negative controls. Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the reaction is initiated.

-

Reaction Initiation: Prepare a solution of ATP (e.g., 20 µM final concentration) in assay buffer. [12]Add this solution to all wells to start the ATPase reaction.

-

Enzymatic Reaction: Incubate the plate at 37 °C for 60 minutes. Causality: This allows the enzyme to turn over ATP, producing ADP. The amount of ADP produced is proportional to enzyme activity.

-

ADP Detection (Step 1): Add ADP-Glo™ Reagent to all wells. This reagent stops the ATPase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Generation (Step 2): Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated in the first step back into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Normalize the data using the positive (100% activity) and negative (0% activity) controls. Plot the normalized activity against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion

The Indole-3-glyoxylamide scaffold represents a quintessential "privileged structure" in modern drug discovery. Its synthetic accessibility, combined with the modular nature of its components, provides an exceptionally robust platform for generating vast libraries of diverse molecules. The demonstrated ability of IGA derivatives to potently and selectively modulate a wide range of biological targets—from established players like tubulin to complex allosteric machines like VCP/p97—underscores its profound therapeutic potential. As our understanding of disease biology deepens, the elegant simplicity and chemical versatility of the IGA scaffold will undoubtedly continue to fuel the development of next-generation therapeutic agents for oncology, neurodegeneration, and beyond.

References

-

Carroll, A. R., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs. Available at: [Link]

-

Buvana, C., et al. (2020). Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development, 8(4), 218-230. Available at: [Link]

-

Barresi, E., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Pharmaceuticals, 16(7), 997. Available at: [Link]

-

Buvana, C., et al. (2020). Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

-

Chellamuthu, B., et al. (2022). Design, Synthesis and Antibacterial Activity of Certain Novel Indole-glyoxylamide Conjugates. Indian Journal of Pharmaceutical Education and Research, 56(4s), s624-s630. Available at: [Link]

-

Taylor, E. A., et al. (2016). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 59(1), 135-156. Available at: [Link]

-

Barresi, E., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Barresi, E., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

-

Alvarez, C., et al. (2016). Allosteric Indole Amide Inhibitors of p97: Identification of a Novel Probe of the Ubiquitin Pathway. ACS Medicinal Chemistry Letters, 7(4), 399-404. Available at: [Link]

-

Da Settimo, F., et al. (2014). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Molecules, 19(6), 7583-7609. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 133221, 2-(1H-indol-3-yl)-2-oxoacetamide. PubChem. Available at: [Link]

-

Magnaghi, P., et al. (2013). Covalent and allosteric inhibitors of the ATPase VCP/p97 induce cancer cell death. Nature Chemical Biology, 9(9), 548-556. Available at: [Link]

-

Alvarez, C., et al. (2016). Allosteric Indole Amide Inhibitors of p97: Identification of a Novel Probe of the Ubiquitin Pathway. ResearchGate. Available at: [Link]

-

Thompson, M. J., et al. (2011). Discovery of 6-substituted indole-3-glyoxylamides as lead antiprion agents with enhanced cell line activity, improved microsomal stability and low toxicity. European Journal of Medicinal Chemistry, 46(9), 4125-4132. Available at: [Link]

-

Barresi, E., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. PubMed. Available at: [Link]

-

Taylor, E. A., et al. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. PubMed. Available at: [Link]

Sources

- 1. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajprd.com [ajprd.com]

- 5. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-(1H-indol-3-yl)-2-oxoacetamide | C10H8N2O2 | CID 73227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 6-substituted indole-3-glyoxylamides as lead antiprion agents with enhanced cell line activity, improved microsomal stability and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Allosteric Indole Amide Inhibitors of p97: Identification of a Novel Probe of the Ubiquitin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Covalent and allosteric inhibitors of the ATPase VCP/p97 induce cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Indole-3-Glyoxylamide Scaffold: Structure, Properties, and Applications in Drug Discovery

Abstract

The indole-3-glyoxylamide scaffold has emerged as a cornerstone in modern medicinal chemistry, celebrated for its status as a "privileged structure".[1][2][3] This designation stems from its remarkable ability to serve as a versatile template for the design of ligands that interact with a multitude of biological targets, leading to a wide spectrum of pharmacological activities.[1][4][5] This guide provides a comprehensive technical overview of the indole-3-glyoxylamide core, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical structure, physicochemical properties, synthetic methodologies, and spectroscopic characterization. Furthermore, we will explore the extensive applications of its derivatives, particularly in oncology and neurodegenerative diseases, underscoring the scaffold's profound impact on the quest for novel therapeutics.

The Indole-3-Glyoxylamide Core: A Structural Dissection

The indole-3-glyoxylamide moiety is a bipartite structure, elegantly combining the biologically significant indole nucleus with a flexible glyoxylamide linker.[1][2] This combination yields a template that is ripe for extensive structural modification, allowing medicinal chemists to fine-tune interactions with specific molecular targets to achieve desired therapeutic outcomes.[1][3][4]

Molecular Architecture

The core scaffold consists of three key components:

-

The Indole Ring: A bicyclic aromatic heterocycle that is a common feature in many natural products and biomolecules, such as the amino acid tryptophan and the neurotransmitter serotonin.[1] Its aromaticity is maintained by the lone pair of electrons on the nitrogen atom.

-

The Glyoxylamide Linker: A two-carbon chain (-CO-CO-NH-) attached to the C3 position of the indole ring. This linker is characterized by two carbonyl groups (a ketone and an amide) that are crucial for biological activity. They act as hydrogen bond acceptors, and the torsional flexibility of the linker allows the molecule to adopt various conformations to fit into different binding pockets.[2][3]

-

The Terminal Amide: The primary or substituted amine group at the end of the linker. This site offers a primary point for diversification, where various alkyl or aryl substituents can be introduced to modulate potency, selectivity, and pharmacokinetic properties.

The indole N-H proton is slightly acidic (pKa ≈ 17) and can serve as a critical hydrogen bond donor, anchoring the molecule to its target protein.[1] This interaction has been shown to be crucial for the activity of certain indole-3-glyoxylamide derivatives.[1]

Caption: The basic scaffold highlighting the indole ring and the glyoxylamide linker.

Physicochemical Properties

The parent compound, 2-(1H-indol-3-yl)-2-oxoacetamide, serves as the foundational structure. Its properties are summarized below, though they can be significantly altered by substitution.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [6][7] |

| Molecular Weight | 188.19 g/mol | [6][7] |

| Melting Point | 252°C (with decomposition) | [8] |

| Appearance | Light yellow crystalline solid | [8] |

| pKa | 13.02 ± 0.50 (Predicted) | [8] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [9] |

| XLogP3 | 1.2 | [7] |

Synthesis and Reactivity: Forging the Scaffold

The construction of the indole-3-glyoxylamide library is generally straightforward, relying on a robust and high-yielding synthetic protocol. The most prevalent method is a one-pot, two-step reaction that is amenable to parallel synthesis for the rapid generation of analogues.[10][11]

General Synthetic Workflow

The synthesis begins with the Friedel-Crafts acylation of an appropriately substituted indole at the C3 position using oxalyl chloride. This reaction generates a highly reactive indole-3-glyoxylyl chloride intermediate. Without isolation, this intermediate is then subjected to nucleophilic attack by a primary or secondary amine to form the desired amide bond, yielding the final product.[10][11][12]

Caption: One-pot synthesis of indole-3-glyoxylamides via acylation and amination.

Experimental Protocol: A Self-Validating System

The causality behind the experimental choices ensures a reliable and reproducible synthesis.

Objective: To synthesize an N-substituted indole-3-glyoxylamide.

Materials:

-

Indole (or substituted indole)

-

Oxalyl chloride

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Desired primary or secondary amine

-

1 M Hydrochloric acid (HCl)

Step-by-Step Methodology:

-

Reaction Setup: A dry reaction vessel is charged with the indole starting material (1.0 eq) under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous THF is added to dissolve the indole.[10][11]

-

Expertise & Experience: THF is often preferred over ether due to the increased solubility of both the amine reactants and the final glyoxylamide products.[10][11] For particularly polar amino acid starting materials, DMF with heating may be required to ensure good solubilization and prevent low yields.[12]

-

-

Acylation: Oxalyl chloride (1.1-1.2 eq) is added dropwise to the stirred solution at room temperature. The reaction is monitored (e.g., by TLC) and is typically complete within 1 hour, forming the indole-3-glyoxylyl chloride intermediate.[10][11]

-

Trustworthiness: The use of a slight excess of oxalyl chloride ensures complete consumption of the starting indole. The reaction progress is self-validating; the formation of the bright yellow or orange acyl chloride intermediate is a strong visual indicator.

-

-

Amination: A base, typically DIPEA (2.2-2.5 eq), is added to the mixture to neutralize the HCl generated during both the acylation and subsequent amination steps. This is followed by the addition of the desired amine (1.2 eq). The reaction temperature is then raised to 45-50°C and stirred for several hours (typically 18h) to drive the reaction to completion.[10][11]

-

Expertise & Experience: DIPEA is a non-nucleophilic base, preventing it from competing with the desired amine in reacting with the acyl chloride intermediate. Heating is applied to ensure the amidation reaction, which can be sluggish at room temperature, proceeds efficiently.

-

-

Workup and Purification: Upon completion, the reaction is quenched by the addition of 1 M HCl.[10] The product is then extracted using an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.

-

Trustworthiness: The acidic quench protonates excess amines and DIPEA, rendering them water-soluble and facilitating their removal during the extraction phase.

-

-

Purification: The crude product is purified by column chromatography, recrystallization, or a combination of both to yield the pure indole-3-glyoxylamide.[10][11] Product purity is typically assessed by HPLC and its structure confirmed by spectroscopic methods.[10]

Spectroscopic Characterization

The unique structure of indole-3-glyoxylamides gives rise to a distinct spectroscopic fingerprint, which is essential for structural confirmation.

| Technique | Characteristic Features |

| ¹H NMR | Indole N-H: A broad singlet typically downfield (> 9.0 ppm). Amide N-H: A singlet or triplet (depending on coupling) in the region of 8.0-9.5 ppm. Indole Aromatic Protons: Complex multiplets between 7.0-8.5 ppm, with the C2-H proton often appearing as a distinct singlet around 8.5 ppm.[11] |

| ¹³C NMR | Keto Carbonyl (C=O): Signal around 180-185 ppm. Amide Carbonyl (C=O): Signal around 160-165 ppm. Indole Carbons: Resonances in the aromatic region (110-140 ppm).[11] |

| IR Spectroscopy | N-H Stretch (Indole & Amide): Broad bands in the 3200-3400 cm⁻¹ region. C=O Stretch (Keto & Amide): Strong, distinct absorption bands between 1620-1700 cm⁻¹. Aromatic C-H Stretch: Peaks around 3100 cm⁻¹.[12] |

| Mass Spectrometry | Molecular Ion Peak [M+H]⁺: The base peak corresponding to the protonated molecule is readily observed via electrospray ionization (ESI). Fragmentation patterns often involve cleavage of the amide bond or within the glyoxylamide linker.[11] |

A Privileged Scaffold in Drug Discovery

The true power of the indole-3-glyoxylamide scaffold lies in its demonstrated success in generating compounds with a wide array of biological activities. Its synthetic accessibility and the ease with which its indole core and amide substituent can be decorated have made it a favorite among medicinal chemists.[1][2][3]

Anticancer Activity

A significant number of indole-3-glyoxylamide derivatives have been developed as potent anticancer agents, primarily functioning as microtubule-targeting agents.[9][13][14]

-

Tubulin Polymerization Inhibition: Many derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][14] One prominent example is Indibulin (D-24851) , an orally active compound that destabilizes microtubules by binding to a site distinct from other common agents like taxanes or vinca alkaloids.[4][9] This unique binding profile may contribute to its reduced neurotoxicity.[9]

-

Cytotoxicity: Derivatives have shown potent cytotoxic effects against a range of human cancer cell lines, including those resistant to standard chemotherapies.[1][9][13] For instance, certain thiazole-linked derivatives displayed IC₅₀ values as low as 93 nM against the DU145 prostate cancer cell line.[1]

Antiprion Activity

Transmissible spongiform encephalopathies (TSEs), or prion diseases, are fatal neurodegenerative disorders with no effective therapy.[10] Libraries of indole-3-glyoxylamides have been synthesized and evaluated as potential antiprion agents.[10][11]

-

Structure-Activity Relationship (SAR): A clear SAR has been established for antiprion activity. Potency is favored by:

-

High Potency: This defined SAR has led to the design of compounds that clear scrapie in cell line models with EC₅₀ values in the low nanomolar range, making them excellent candidates for further therapeutic development.[10][11]

Other Therapeutic Applications

The versatility of the scaffold extends to numerous other targets, highlighting its privileged nature.[1][5]

-

Sedative-Hypnotics: Derivatives have been developed as ligands for the central benzodiazepine receptor (BzR).[1]

-

Anxiolytics: Certain compounds have been identified as anxioselective agents.[3]

-

Dual-Target Inhibitors: Creative chemical design has produced compounds that can covalently bind to two distinct targets, such as MDM2 and TSPO, to induce cell death in glioblastoma cells.[1]

Caption: The diverse range of biological targets modulated by this privileged scaffold.

Conclusion and Future Perspectives

The indole-3-glyoxylamide scaffold represents a triumph of medicinal chemistry, providing a robust, versatile, and synthetically accessible framework for drug discovery. Its unique combination of a privileged indole nucleus and a tunable glyoxylamide linker has enabled the development of potent and selective modulators for a remarkable range of biological targets. The continued exploration of this scaffold, particularly through the application of novel synthetic decorations and advanced screening platforms, promises to yield a new generation of therapeutics for treating some of the most challenging human diseases, from cancer to neurodegeneration. The wealth of existing data provides a solid foundation for the rational design of future molecules with enhanced pharmacological profiles and clinical potential.[1][5]

References

-

Molecules. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Available from: [Link] [Accessed January 7, 2026].

-

Journal of Medicinal Chemistry. (2009). Design, Synthesis, and StructurerActivity Relationship of Indole-3-glyoxylamide Libraries Possessing Highly Potent Activity in a Cell Line Model of Prion Disease. Available from: [Link] [Accessed January 7, 2026].

-

Marine Drugs. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Available from: [Link] [Accessed January 7, 2026].

-

ResearchGate. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Available from: [Link] [Accessed January 7, 2026].

-

ACS Publications. (2009). Design, Synthesis, and Structure−Activity Relationship of Indole-3-glyoxylamide Libraries Possessing Highly Potent Activity in a Cell Line Model of Prion Disease. Available from: [Link] [Accessed January 7, 2026].

-

Asian Journal of Pharmaceutical Research and Development. (2020). Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Available from: [Link] [Accessed January 7, 2026].

-

ACS Publications. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Available from: [Link] [Accessed January 7, 2026].

-

Asian Journal of Pharmaceutical Research and Development. (2020). Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Available from: [Link] [Accessed January 7, 2026].

-

PubChemLite. Indole-3-glyoxylamide, n-(2-hydroxyethyl)- (C12H12N2O3). Available from: [Link] [Accessed January 7, 2026].

-

MDPI. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Available from: [Link] [Accessed January 7, 2026].

-

PubChem. 2-(1H-indol-3-yl)-2-oxoacetamide. Available from: [Link] [Accessed January 7, 2026].

-

PubMed. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Available from: [Link] [Accessed January 7, 2026].

-

PubMed. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Available from: [Link] [Accessed January 7, 2026].

-

SpectraBase. Indole-3-yl-glyoxylisopropylamide - Optional[MS (GC)] - Spectrum. Available from: [Link] [Accessed January 7, 2026].

-

UNIPI. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Available from: [Link] [Accessed January 7, 2026].

Sources

- 1. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. arpi.unipi.it [arpi.unipi.it]

- 4. mdpi.com [mdpi.com]

- 5. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. INDOLE-3-GLYOXYLAMIDE CAS#: 5548-10-7 [m.chemicalbook.com]

- 9. ajprd.com [ajprd.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 14. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inner Workings of a Microtubule Disruptor: A Technical Guide to Indole-3-Glyoxylamide as a Tubulin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The microtubule cytoskeleton, a dynamic network of α- and β-tubulin heterodimers, is a cornerstone of eukaryotic cell function, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell morphology.[1] Its critical involvement in mitosis has made it a prime target for the development of anticancer therapeutics.[1] Indole-3-glyoxylamides have emerged as a promising class of synthetic small molecules that exert their potent antitumor effects by disrupting microtubule dynamics. This technical guide provides an in-depth exploration of the mechanism of action of Indole-3-glyoxylamides, detailing their interaction with tubulin, the resultant cellular consequences, and the key experimental methodologies used to elucidate these processes.

Introduction: Targeting the Cell's Scaffolding

Microtubule-targeting agents (MTAs) are a major class of cancer chemotherapeutics.[2] They are broadly categorized as either microtubule-stabilizing or microtubule-destabilizing agents.[1] Stabilizing agents, such as the taxanes, prevent microtubule depolymerization, while destabilizing agents, including the vinca alkaloids and colchicine, inhibit tubulin polymerization.[2] Indole-3-glyoxylamides fall into the latter category, functioning as potent inhibitors of tubulin polymerization.[3][4] A notable example from this class is Indibulin (D-24851), which has undergone clinical investigation and serves as a key reference compound.[3][4] This guide will dissect the molecular interactions and cellular impact that define the anticancer activity of this important scaffold.[3][5]

Molecular Mechanism of Action: A Direct Hit on Tubulin Polymerization

The primary mechanism by which Indole-3-glyoxylamides exert their cytotoxic effects is through the direct inhibition of tubulin polymerization.[2][6] This disruption of microtubule dynamics leads to a cascade of events culminating in cell death.

Binding to the Colchicine Site on β-Tubulin

Extensive research has demonstrated that Indole-3-glyoxylamides bind to the colchicine binding site on the β-subunit of the tubulin heterodimer.[2][7][8] This binding is non-covalent and prevents the tubulin dimers from assembling into microtubules. The colchicine site is a well-characterized pocket at the interface between α- and β-tubulin, and its occupation by a ligand sterically hinders the conformational changes necessary for polymerization.[2][9] Competitive binding assays using radiolabeled colchicine have conclusively shown that Indole-3-glyoxylamide derivatives displace colchicine, confirming their interaction at this specific site.[2]

Caption: Cellular signaling cascade initiated by Indole-3-glyoxylamide.

Experimental Characterization: A Methodological Overview

A combination of in vitro and cell-based assays is employed to comprehensively characterize the mechanism of action of Indole-3-glyoxylamides.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. It can be performed using either an absorbance-based (turbidimetric) or a fluorescence-based method. [10][11] Table 1: Comparison of Tubulin Polymerization Assay Formats

| Feature | Absorbance-Based (Turbidimetric) | Fluorescence-Based |

| Principle | Measures the increase in light scattering at 340 nm as microtubules form. [11] | Utilizes a fluorescent reporter that increases in quantum yield upon incorporation into microtubules. [10] |

| Sensitivity | Lower | Higher [10] |

| Tubulin Conc. | Higher | Lower |

| Throughput | Moderate | High |

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

-

Compound Preparation: Prepare serial dilutions of the Indole-3-glyoxylamide derivative in an appropriate solvent (e.g., DMSO).

-

Reaction Setup: In a 96-well plate, add the test compound, a positive control (e.g., colchicine), and a negative control (vehicle).

-

Tubulin Mix Preparation: Prepare a reaction mix containing purified tubulin protein, GTP, and a fluorescence-based buffer. [10]4. Initiation of Polymerization: Add the tubulin mix to the wells to initiate the polymerization reaction.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence signal over time. [10]6. Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the IC50 value, which is the concentration of the inhibitor that reduces the rate or extent of tubulin polymerization by 50%. [10]

Caption: Workflow for a fluorescence-based tubulin polymerization assay.

Cellular Assays

Cell-based assays are essential for confirming the on-target activity of Indole-3-glyoxylamides in a physiological context. [1][12] 4.2.1. Immunofluorescence Microscopy for Microtubule Network Analysis

This technique allows for the direct visualization of the microtubule network within cells. [2] Experimental Protocol:

-

Cell Culture and Treatment: Seed adherent cancer cells on coverslips and treat with varying concentrations of the Indole-3-glyoxylamide derivative for a specified duration.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize the cell membranes with a detergent (e.g., Triton X-100). [13]3. Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. [13]4. Nuclear Staining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope and capture images of the microtubule network and nuclei. [14] 4.2.2. Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle. [15] Experimental Protocol:

-

Cell Treatment: Treat cancer cells in suspension or adherent cultures with the test compound.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to preserve their DNA content.

-

Staining: Stain the cells with a fluorescent DNA-intercalating dye, such as propidium iodide.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the DNA content, allowing for the differentiation of cells in G1, S, and G2/M phases.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a microtubule-targeting agent. [15]

Caption: Workflow for cell cycle analysis by flow cytometry.

4.2.3. Apoptosis Assays

A variety of assays can be used to detect and quantify apoptosis, including:

-

Annexin V/Propidium Iodide Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. [8]* Caspase Activity Assays: These assays measure the activity of key executioner caspases (e.g., caspase-3/7) using colorimetric or fluorometric substrates.

-

Western Blotting for Apoptotic Markers: This technique can be used to detect changes in the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2, cleaved PARP). [15]

Conclusion and Future Directions

Indole-3-glyoxylamides represent a robust and versatile scaffold for the development of novel anticancer agents that target tubulin. Their well-defined mechanism of action, centered on the inhibition of tubulin polymerization via binding to the colchicine site, provides a solid foundation for further drug discovery efforts. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds, overcoming mechanisms of drug resistance, and exploring their potential in combination therapies. The continued application of the detailed experimental methodologies outlined in this guide will be crucial for the successful development of the next generation of Indole-3-glyoxylamide-based tubulin inhibitors.

References

- Benchchem. (n.d.). Cell-Based Assays for Tubulin Polymerization Inhibitors: Application Notes and Protocols.

-

Colley, H. E., Muthana, M., Danson, S. J., Jackson, L. V., Brett, M. L., Harrison, J., ... & James, D. C. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 58(23), 9309–9333. [Link]

-

Barresi, E., Robello, M., Baglini, E., Poggetti, V., Viviano, M., Salerno, S., ... & Taliani, S. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Pharmaceuticals, 16(7), 997. [Link]

-

Ramirez-Rios, S., De-Donato, J., Robert, T., Pible, S., Peyrot, V., & Barbier, P. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. International Journal of Molecular Sciences, 22(20), 11186. [Link]

-

Buvana, C., Raveendran, A., Suresh, R., & Haribabu, Y. (2020). Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development, 8(4), 218-230. [Link]

-

Guggilapu, P., Nuthakki, V. K., Anksitha, R., Bathini, N. B., & Shankaraiah, N. (2017). Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 129, 135–148. [Link]

-

Kokoshka, J. M., Ireland, C. M., & Barrows, L. R. (1997). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Journal of Natural Products, 60(5), 512–515. [Link]

-

Buvana, C., Raveendran, A., Suresh, R., & Haribabu, Y. (2020). Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development, 8(4). [Link]

-

Antoine, M., Marchand, P., Le Baut, G., Fylaktakidou, K. C., Giraud, F., N'Go, I. K., ... & Pruvost, A. (2008). Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 686–695. [Link]

-

Fraunhofer Institute for Molecular Biology and Applied Ecology IME. (2017). Toward Discovery of Novel Microtubule Targeting Agents: A SNAP-tag–Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression. SLAS Discovery, 22(4), 380-390. [Link]

-

Paul-Ehrlich-Institute. (2017). A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression. SLAS Discovery, 22(4), 380-390. [Link]

-

Ramirez-Rios, S., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Cell and Developmental Biology, 8, 296. [Link]

-

Colley, H. E., et al. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 58(23), 9309-9333. [Link]

-

Colley, H. E., et al. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 58(23), 9309-9333. [Link]

-

Ramirez-Rios, S., et al. (2020). A cell-based assay for detecting microtubule stabilizing agents. (A)... [Image]. ResearchGate. [Link]

-

Guggilapu, P., et al. (2017). Synthesis of thiazole linked indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 138, 83-95. [Link]

- Benchchem. (n.d.). Refining tubulin polymerization assay conditions for Tubulin inhibitor 26.

-

Andreu, J. M., & Timasheff, S. N. (1982). In vitro tubulin polymerization. Turbidity assays for the assembly of... [Image]. ResearchGate. [Link]

-

Barresi, E., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Pharmaceuticals, 16(7), 997. [Link]

-

Bio-protocol. (n.d.). 3.7. Tubulin Polymerization Inhibition Assay. Retrieved from [Link]

-

Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 4(16), 2085–2115. [Link]

-

Colley, H. E., et al. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 58(23), 9309-9333. [Link]

-

Li, W., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1587. [Link]

-

Kumar, A., et al. (2023). Indole derivatives targeting colchicine binding site as potential anticancer agents. Archiv der Pharmazie, 356(10), e2300210. [Link]

-

La Regina, G., et al. (2018). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 61(17), 7699–7717. [Link]

-

Colley, H. E., et al. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 58(23), 9309-9333. [Link]

-

Li, L., et al. (2015). Structural Optimization of Indole Derivatives Acting at Colchicine Binding Site as Potential Anticancer Agents. ACS Medicinal Chemistry Letters, 6(10), 1063–1068. [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules, 26(21), 6378. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ajprd.com [ajprd.com]

- 4. Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 5. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of thiazole linked indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of C5-tethered indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Synthetic Indole-3-Glyoxylamide Derivatives

Foreword: The Privileged Scaffold in Modern Drug Discovery

The indole-3-glyoxylamide core represents a quintessential "privileged structure" in medicinal chemistry.[1][2][3] Its synthetic tractability, coupled with the ability to readily modify its substitution patterns, has allowed for the creation of vast chemical libraries.[4] More importantly, these derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising leads in the development of novel therapeutics for a range of human diseases. This guide provides an in-depth exploration of the significant biological activities of synthetic indole-3-glyoxylamide derivatives, focusing on their anticancer, antiprion, antimicrobial, and antiviral properties. We will delve into the mechanistic underpinnings of these activities and provide detailed protocols for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting area of research.

Anticancer Activity: Disrupting the Cellular Scaffolding

The most extensively studied biological activity of indole-3-glyoxylamide derivatives is their potent anticancer effect.[5][6] A significant number of these compounds exert their cytotoxic effects against a multitude of cancer cell lines by targeting a fundamental component of the cell's machinery: the microtubule network.[5][6]

Mechanism of Action: Microtubule Destabilization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for critical cellular processes, including the formation of the mitotic spindle during cell division.[7] Indole-3-glyoxylamide derivatives, most notably the clinical trial candidate Indibulin (D-24851) , act as microtubule destabilizing agents.[1][5][8] They bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics.[7][8] This interference with the microtubule network leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[1][7]

Interestingly, Indibulin's binding site on tubulin appears to be distinct from that of other well-known microtubule inhibitors like taxanes, colchicines, and vinca alkaloids.[5] Furthermore, studies have shown that Indibulin can discriminate between the highly post-translationally modified tubulin found in mature neurons and the less-modified tubulin in non-neuronal cells.[8] This selectivity may explain the observed lack of neurotoxicity in preclinical studies, a significant advantage over many existing microtubule-targeting chemotherapeutics.[5][8]

The following diagram illustrates the proposed mechanism of action for the anticancer activity of Indibulin and related indole-3-glyoxylamide derivatives.

Caption: Mechanism of microtubule destabilization by indole-3-glyoxylamides.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the indole-3-glyoxylamide scaffold have yielded crucial insights into the structural requirements for potent anticancer activity. Key findings include:

-

N-1 Position of the Indole Ring: Substitution at this position is well-tolerated and can significantly impact potency. For instance, the 1-(4-chlorobenzyl) group in Indibulin is a key feature.[5]

-

C-5 Position of the Indole Ring: Tethering various functionalities at this position has been explored to enhance activity and target specificity.

-

Glyoxylamide Moiety: The α-ketoamide group is critical for activity.[1]

-

Amide Substituent: The nature of the amine attached to the glyoxylamide function plays a pivotal role. Aromatic and heteroaromatic amines, such as the pyridine-4-yl group in Indibulin, are often favored.[5]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative indole-3-glyoxylamide derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

| Indibulin (D-24851) | SKOV3 (Ovarian) | Promising in vitro activity | [6] |

| U87 (Glioblastoma) | Promising in vitro activity | [6] | |

| ASPC-1 (Pancreatic) | Promising in vitro activity | [6] | |

| Thiazole-linked derivative (13d) | DU145 (Prostate) | 93 nM | [5] |

| C5-tethered derivative (7f) | DU145 (Prostate) | 140 nM | [9] |

| Adamantanyl derivative (5r) | HepG2 (Liver) | 10.56 µM | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[5][10]

Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[6]

-

Compound Treatment: Treat the cells with various concentrations of the indole-3-glyoxylamide derivatives for a specified period (e.g., 72 hours).[6] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[6]

-

Incubation: Incubate the plate for 1.5 hours at 37°C to allow for formazan crystal formation.[6]

-

Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

Antiprion Activity: Combating Neurodegenerative Diseases

Transmissible spongiform encephalopathies (TSEs), or prion diseases, are fatal neurodegenerative disorders for which there is currently no effective therapy.[4][11] Indole-3-glyoxylamides have emerged as a highly potent class of antiprion agents, demonstrating the ability to clear the pathogenic scrapie form of the prion protein (PrPSc) in cell culture models at nanomolar concentrations.[11][12]

Mechanism of Action

The precise mechanism by which indole-3-glyoxylamides inhibit PrPSc formation is still under investigation. However, it is hypothesized that they may act by binding to the normal cellular prion protein (PrPC), stabilizing its conformation and preventing its conversion to the misfolded, pathogenic PrPSc isoform.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have been conducted on indole-3-glyoxylamides for antiprion activity, revealing several key structural features:

-

N-phenylglyoxylamide Moiety: Substitution at the para-position of this moiety is critical. Five-membered heterocycles containing at least two heteroatoms have been found to be optimal for antiprion effect.[12]

-

Indole C-2 Position: Substitution at this position is not well-tolerated and generally leads to a loss of activity.

-

Indole N-1 Position: Methylation at this position reduces activity compared to the unsubstituted analogue.

Quantitative Data on Antiprion Activity

| Compound | Cell Line | Activity (EC50) | Reference |

| Optimized Derivatives | Scrapie-infected cell line | <10 nM | [12] |

| Compound 13 | Scrapie-infected cell line | 11 nM |

Experimental Protocol: Scrapie Cell Assay (SCA)

The Scrapie Cell Assay is a quantitative in vitro method for measuring prion infectivity.[13][14]

Principle: A cell line susceptible to prion infection (e.g., N2a neuroblastoma cells) is exposed to the test compounds in the presence of a prion-infected brain homogenate.[13][15] After a period of culture and several passages to dilute the initial inoculum, the number of PrPSc-positive cells is quantified, typically using an ELISPOT assay.[13][14][15]

Step-by-Step Protocol:

-

Cell Plating: Plate a susceptible neuroblastoma cell line (e.g., N2a) in 96-well plates.[15][16]

-

Infection and Treatment: Expose the cells to a prion-infected brain homogenate (e.g., RML strain) and serial dilutions of the test compounds for 3-5 days.[13][15][17]

-

Cell Passage: Grow the cells to confluence and then passage them multiple times (typically three splits at a 1:10 ratio) to dilute out the initial PrPSc inoculum.[13][14]

-

ELISPOT Assay: After the final passage, transfer a defined number of cells to an ELISPOT plate.

-

PrPSc Detection: Lyse the cells and digest with proteinase K to remove PrPC. Denature the remaining PrPSc and detect it using a specific primary antibody followed by an enzyme-linked secondary antibody that generates a colored spot.

-

Spot Counting: Use an automated counter to determine the number of PrPSc-positive cells.

-

Data Analysis: Plot the number of spots against the compound concentration to determine the EC50 value (the concentration that inhibits 50% of PrPSc formation).

Caption: Workflow for the Scrapie Cell Assay (SCA).

Antimicrobial and Antiviral Activities: A Broad Spectrum of Defense

Indole-3-glyoxylamide derivatives have also demonstrated promising activity against a range of microbial and viral pathogens.[1][18]

Antibacterial Activity

Several studies have reported the synthesis of indole-3-glyoxylamide derivatives with notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[4][10] For example, certain nitro and chloro-substituted 2-aryl indole-3-glyoxylamide derivatives have shown potent activity against Bacillus subtilis and Escherichia coli.[4][10]

Experimental Protocol: Agar Well Diffusion Assay

This is a standard method for evaluating the antimicrobial activity of test compounds.[2][12][19]

Principle: An agar plate is uniformly inoculated with a test bacterium. Wells are then punched into the agar, and the test compound is added to the wells. The compound diffuses into the agar, and if it has antimicrobial activity, it will create a clear zone of inhibition where bacterial growth is prevented. The diameter of this zone is proportional to the compound's activity.[2][12]

Step-by-Step Protocol:

-

Inoculation: Inoculate the surface of a Mueller-Hinton agar plate with a standardized suspension of the test bacterium.[12][20]

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[2][20]

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution to each well.[2][19] Include positive (known antibiotic) and negative (solvent) controls.[12]

-

Incubation: Incubate the plates at 37°C for 16-24 hours.[12]

-

Measurement: Measure the diameter of the zone of inhibition in millimeters.[12]

Antiviral Activity

The antiviral potential of indole-3-glyoxylamides is an emerging area of research.[18] Studies have reported activity against various viruses, including Human Immunodeficiency Virus (HIV) and, more recently, SARS-CoV-2.[18][21] For instance, a 5-bromo-L-serine indole-3-glyoxylamide derivative was identified as a potent inhibitor of the SARS-CoV-2 3CL protease.[21]

Experimental Protocol: In Vitro SARS-CoV-2 Antiviral Assay

This protocol is used to evaluate the ability of a compound to inhibit viral replication in cell culture.[1][18][22]

Principle: A susceptible cell line (e.g., Vero E6) is infected with SARS-CoV-2 and then treated with the test compound. After an incubation period, the amount of viral replication is quantified, typically by measuring the viral RNA load in the cell supernatant using RT-qPCR or by a plaque reduction assay.[18][23][24]

Step-by-Step Protocol:

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate and allow them to form a monolayer.[18]

-

Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01.[18]

-

Compound Treatment: One hour after infection, remove the viral inoculum and add fresh medium containing serial dilutions of the test compounds.[18]

-

Incubation: Incubate the plates for 48 hours.[18]

-

Quantification of Viral Replication:

-

RT-qPCR: Collect the cell supernatant and quantify the viral RNA using reverse transcription-quantitative polymerase chain reaction.[18]

-

Plaque Reduction Assay: Perform serial dilutions of the supernatant and use them to infect fresh cell monolayers overlaid with agar. After incubation, stain the cells to visualize and count the viral plaques.

-

-

Data Analysis: Determine the EC50 value, the concentration of the compound that reduces viral replication by 50%.

Other Notable Biological Activities

Beyond the major areas discussed, indole-3-glyoxylamide derivatives have shown potential in other therapeutic domains:

-

Anti-inflammatory Activity: Some derivatives have been synthesized and evaluated for analgesic and anti-inflammatory properties, although early studies reported only modest activity.[25]

-

Antileishmanial Activity: A series of these compounds were found to be active against the amastigote form of Leishmania donovani, with some analogues being more potent than standard drugs.[19]

-

Benzodiazepine Receptor Interaction: Certain N-(indol-3-ylglyoxylyl)benzylamine derivatives have shown high affinity for the benzodiazepine receptor, suggesting potential applications in neuroscience.[26]

-

p53-MDM2 Interaction Inhibition: Some indole-3-glyoxylamides have been designed to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator MDM2, a key target in cancer therapy. The indole ring can mimic the binding of tryptophan-23 of p53 to a hydrophobic pocket on MDM2.[27][28][29]

Synthesis: A Versatile One-Pot Approach

A key advantage of the indole-3-glyoxylamide scaffold is its straightforward synthesis, which is amenable to the creation of large compound libraries for high-throughput screening. The most common method is a one-pot, two-step procedure.[4][30]

General Synthetic Protocol:

-

Acylation: The indole starting material is acylated at the C-3 position using oxalyl chloride in an appropriate solvent like tetrahydrofuran (THF).[4] This generates a reactive indole-3-glyoxylyl chloride intermediate.

-

Amidation: The intermediate is then reacted in situ with a primary or secondary amine in the presence of a base (e.g., diisopropylethylamine) to form the final indole-3-glyoxylamide product.[21]

The choice of solvent can be crucial; THF is often preferred over diethyl ether due to the better solubility of the reactants and products.[4] For less soluble starting materials, such as polar amino acids, dimethylformamide (DMF) with heating can be employed.[21][30]

Caption: One-pot synthesis of indole-3-glyoxylamide derivatives.

Conclusion: A Scaffold with a Bright Future

The synthetic indole-3-glyoxylamide scaffold has firmly established itself as a source of compounds with diverse and potent biological activities. The extensive research into their anticancer and antiprion effects has yielded highly promising lead compounds, with Indibulin serving as a clinical testament to their potential. The emerging antimicrobial and antiviral activities further broaden the therapeutic horizons for this versatile chemical class. The ease of synthesis and the well-defined structure-activity relationships provide a solid foundation for the rational design of next-generation indole-3-glyoxylamide derivatives with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular targets and mechanisms of action continues to deepen, we can anticipate that this privileged scaffold will continue to be a cornerstone of innovative drug discovery for years to come.

References

- Structure-activity relationship refinement and further assessment of indole-3-glyoxylamides as a lead series against prion disease. (2011). PubMed.

- Design, Synthesis, and StructurerActivity Relationship of Indole-3-glyoxylamide Libraries Possessing Highly Potent Activity in a Cell Line Model of Prion Disease. (2009). American Chemical Society.

-

Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. (2023). PMC. [Link]

-

Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. (2024). NIH. [Link]

-

Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. (2020). Asian Journal of Pharmaceutical Research and Development. [Link]

-

Design, Synthesis and Antibacterial Activity of Certain Novel Indole-glyoxylamide Conjugates. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]

-

Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. (2020). Asian Journal of Pharmaceutical Research and Development. [Link]

-

Design, synthesis, and structure-activity relationship of indole-3-glyoxylamide libraries possessing highly potent activity in a cell line model of prion disease. (2009). PubMed. [Link]

-

Design, Synthesis and Antibacterial Activity of Certain Novel Indole-glyoxylamide Conjugates. (n.d.). SciSpace. [Link]

-

Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents. (n.d.). PubMed. [Link]

-

Synthesis and antiinflammatory activity of some N-(5-substituted indole-3-ylglyoxyl)amine derivatives. (n.d.). PubMed. [Link]

-

An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. (n.d.). ACS Publications. [Link]

-

Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. (2024). MDPI. [Link]

-

Synthesis, structure-activity relationships, and molecular modeling studies of N-(indol-3-ylglyoxylyl)benzylamine derivatives acting at the benzodiazepine receptor. (1996). PubMed. [Link]

-

Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. (2023). MDPI. [Link]

-

Synthesis and biological evaluation of indolyl glyoxylamides as a new class of antileishmanial agents. (2010). PubMed. [Link]

-

Indole – a promising pharmacophore in recent antiviral drug discovery. (n.d.). PMC. [Link]

-

High-throughput assay for the identification of antiprion compounds.... (n.d.). ResearchGate. [Link]

-

Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. (2024). ASM Journals. [Link]

-

Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. (2023). PubMed. [Link]

-

Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. (2023). ChemRxiv | Cambridge Open Engage. [Link]

-

In Vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants. (n.d.). JOURNAL OF BACTERIOLOGY AND VIROLOGY. [Link]

-

In vitro Microtubule Binding Assay and Dissociation Constant Estimation. (n.d.). Bio-protocol. [Link]

-

An Important Scaffold for Anticancer Activity. (2020). Asian Journal of Pharmaceutical Research and Development. [Link]

-

Identification of Anti-prion Compounds using a Novel Cellular Assay. (2016). PubMed. [Link]

-

Agar well diffusion assay. (2020). YouTube. [Link]

-

Full article: Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. (n.d.). Taylor & Francis. [Link]

-

Indibulin dampens microtubule dynamics and produces synergistic antiproliferative effect with vinblastine in MCF-7 cells: Implications in cancer chemotherapy. (2018). PMC - NIH. [Link]

-

A quantitative, highly sensitive cell-based infectivity assay for mouse scrapie prions. (n.d.). NIH. [Link]

-

Indibulin, a novel microtubule inhibitor, discriminates between mature neuronal and nonneuronal tubulin. (2009). PubMed. [Link]

-

Multimodal small-molecule screening for human prion protein binders. (n.d.). PubMed Central. [Link]

-

Flow Chart of the Standard Scrapie Cell Assay. (n.d.). ResearchGate. [Link]

-

Therapeutics Targeting p53-MDM2 Interaction to Induce Cancer Cell Death. (2022). PMC. [Link]

-

The Standard Scrapie Cell Assay: Development, Utility and Prospects. (2015). PMC - NIH. [Link]

-

Infection of Cell Lines with Experimental and Natural Ovine Scrapie Agents. (n.d.). PMC. [Link]

-

A quantitative, highly sensitive cell-based infectivity assay for mouse scrapie prions. (n.d.). pnas.org. [Link]

-

Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials. (n.d.). PMC - NIH. [Link]

-

Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. (n.d.). mdpi.com. [Link]

-

Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics. (2013). BioDiscovery. [Link]

-

P53 Mdm2 Inhibitors. (n.d.). PMC - NIH. [Link]

-

(PDF) Indibulin dampens microtubule dynamics and produces synergistic antiproliferative effect with vinblastine in MCF-7 cells: Implications in cancer chemotherapy. (n.d.). ResearchGate. [Link]

Sources

- 1. protocols.io [protocols.io]

- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. Indibulin dampens microtubule dynamics and produces synergistic antiproliferative effect with vinblastine in MCF-7 cells: Implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indibulin, a novel microtubule inhibitor, discriminates between mature neuronal and nonneuronal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ajprd.com [ajprd.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. hereditybio.in [hereditybio.in]

- 13. A quantitative, highly sensitive cell-based infectivity assay for mouse scrapie prions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The Standard Scrapie Cell Assay: Development, Utility and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. webcentral.uc.edu [webcentral.uc.edu]

- 20. m.youtube.com [m.youtube.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. journals.asm.org [journals.asm.org]

- 23. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]

- 24. tandfonline.com [tandfonline.com]

- 25. maxanim.com [maxanim.com]

- 26. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Therapeutics Targeting p53-MDM2 Interaction to Induce Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 29. P53 Mdm2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]